N-(4-chloro-2,5-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of a pyrrolidine ring, a carboxamide group, and various substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituted Phenyl Groups: This step often involves electrophilic aromatic substitution reactions.
Formation of the Carboxamide Group: This can be done through amide bond formation reactions, such as the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2,5-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction might yield an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2,5-dimethoxyphenyl)-1-phenyl-5-oxopyrrolidine-3-carboxamide
- N-(4-chloro-2,5-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Uniqueness
The uniqueness of N-(4-chloro-2,5-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H23ClN2O4 |
---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H23ClN2O4/c1-12-5-6-15(7-13(12)2)24-11-14(8-20(24)25)21(26)23-17-10-18(27-3)16(22)9-19(17)28-4/h5-7,9-10,14H,8,11H2,1-4H3,(H,23,26) |
InChI Key |
WZIXGZUUYFYSEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3OC)Cl)OC)C |
Origin of Product |
United States |
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